1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine

Descripción general

Descripción

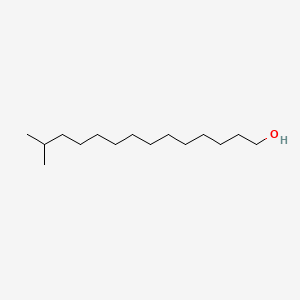

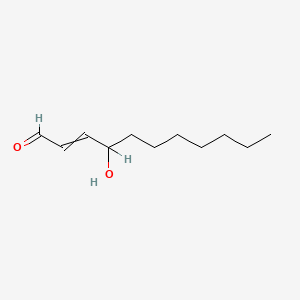

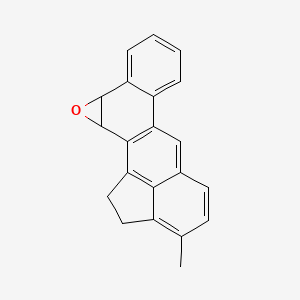

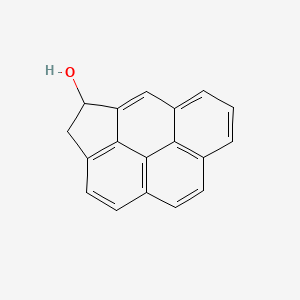

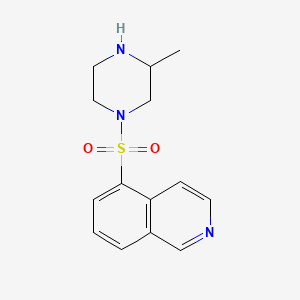

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine, also known as this compound, is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 683547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cancer Research

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine, commonly known as H-7, has been studied for its effects on cancer progression. It acts as an inhibitor of protein kinase C and cAMP-dependent protein kinase. Research indicates that H-7 significantly reduces metastases in models of Lewis lung carcinoma. This reduction in metastases suggests a potential for H-7 in cancer therapy, particularly in inhibiting tumor progression and lung metastases formation (Blaya et al., 1998).

Neurological Research

H-7 has been found to induce neuritogenesis in Neuro-2a cells, suggesting a role in neural differentiation. The compound inhibited protein kinase C, leading to a significant increase in differentiated cells. This indicates a key role for protein kinase C in the control of differentiation of neural cells, with potential implications for neurobiological research (Miñana et al., 1990).

Study of Apoptosis

In research on human neuroblastoma cells, H-7 induced apoptosis characterized by DNA fragmentation and chromatin condensation. It appeared to work through a p53-dependent pathway, suggesting that H-7 could contribute to understanding the mechanisms of apoptosis in cancer cells (Ronca et al., 1997).

Differentiation of Neuroblastoma Cells

Further studies have shown that H-7 induces differentiation in neuroblastoma cells, an effect that is mediated by the inhibition of protein kinase C. This effect on differentiation and proliferation of neural cells underlines the importance of protein kinase C in these processes (Rocchi et al., 1995).

Immunological Applications

H-7 has been observed to inhibit interleukin 2 production and IL-2 receptor expression in the human leukemic T-cell line, Jurkat. This suggests a role for protein kinase C in T-cell activation and the potential utility of H-7 in immunological studies (Koizumi et al., 1986).

Mecanismo De Acción

Target of Action

The primary target of 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine, also known as Iso-H-7, is protein kinase C . Protein kinase C is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

this compound acts as an inhibitor of protein kinase C . It inhibits the action of juvenile hormone on the follicle cells of Rhodnius prolixus . This compound also inhibits the activation of protein kinase C, which is a required step in the chain of events leading to activation of the juvenile hormone-dependent ATPase .

Biochemical Pathways

The biochemical pathways affected by this compound involve the phosphatidylinositol (PI) 3-kinase activation, followed by protein kinase C and ultimately by mitogen-activated protein (MAP) kinase activation and extracellular signal–regulated kinase 2 phosphorylation . These pathways are critical for various cellular processes, including cell growth and differentiation .

Pharmacokinetics

The compound has a molecular weight of 29137 and a molecular formula of C14H17N3O2S

Result of Action

The inhibition of protein kinase C by this compound can lead to various molecular and cellular effects. For instance, it has been shown to suppress interleukin 2 (IL-2) production and IL-2 receptor expression in the human leukemic T-cell line, Jurkat . This suggests that the compound could potentially influence immune responses.

Análisis Bioquímico

Biochemical Properties

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine is known to interact with several key enzymes and proteins involved in cellular signaling pathways. It acts as an inhibitor of protein kinase C, protein kinase G, and protein kinase A, with IC50 values of 6.0, 5.8, and 3.0 μM, respectively . Additionally, it inhibits myosin light chain kinase with an IC50 value of 97.0 μM . These interactions highlight the compound’s role in modulating phosphorylation events critical for various cellular functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in human trabecular meshwork cells, the compound causes a rapid loss of filamentous actin staining without altering cell shape or cell-cell attachment . This indicates its potential role in cytoskeletal reorganization and cellular dynamics.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of protein kinases. By inhibiting protein kinase C, it disrupts the phosphorylation of downstream targets, leading to altered cellular responses . The compound also affects the activity of cAMP-dependent protein kinase, further influencing cellular signaling pathways . These molecular interactions underscore its potential as a tool for studying kinase-mediated processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound can potentiate cyclic AMP accumulation in a dose-dependent manner when combined with phosphodiesterase inhibitors . Additionally, its stability and degradation over time can impact its long-term effects on cellular function, making it essential to consider these factors in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance cyclic AMP responsiveness and up-regulate beta receptor density . At higher doses, it can lead to toxic effects, including potential adverse impacts on cellular function and viability. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to kinase signaling. It interacts with enzymes such as protein kinase C and cAMP-dependent protein kinase, influencing metabolic flux and metabolite levels . These interactions can have downstream effects on cellular metabolism and energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to interact with various transporters and binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is essential for optimizing its use in biochemical research.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization dynamics are crucial for its role in modulating cellular processes and signaling pathways.

Propiedades

IUPAC Name |

5-(3-methylpiperazin-1-yl)sulfonylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-11-10-17(8-7-16-11)20(18,19)14-4-2-3-12-9-15-6-5-13(12)14/h2-6,9,11,16H,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSCXAWTTISKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701004755 | |

| Record name | 5-(3-Methylpiperazine-1-sulfonyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701004755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84477-73-6 | |

| Record name | iso-H 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84477-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084477736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(3-Methylpiperazine-1-sulfonyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701004755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Iso-H-7?

A1: Iso-H-7 acts as a reversible inhibitor of protein kinases, specifically targeting PKC and PKA. [] It competes with ATP for binding at the catalytic site of these kinases, thereby preventing phosphorylation of downstream substrates. [] The specific downstream effects of Iso-H-7 are diverse and depend on the cell type and context.

Q2: How does Iso-H-7 affect collagen gene expression in a 3D collagen matrix?

A2: Studies have shown that Iso-H-7 prevents the down-regulation of α1(I) collagen mRNA levels in cells cultured within a 3D collagen matrix. [] This effect appears to be independent of Iso-H-7's ability to inhibit collagen gel contraction and is thought to involve the modulation of integrin signaling pathways. []

Q3: Does Iso-H-7 affect the expression of matrix metalloproteinases (MMPs)?

A3: While 3D collagen can upregulate the mRNA levels of several MMPs, Iso-H-7 does not appear to impact the regulation of MMP genes. [] This suggests a level of specificity in Iso-H-7's effects on cellular signaling pathways within a 3D collagen environment.

Q4: Can Iso-H-7 influence viral expression?

A4: Research using bovine leukemia virus (BLV) demonstrated that Iso-H-7 could decrease viral expression in infected cells. [] This effect was attributed to decreased transcriptional activity, suggesting Iso-H-7's involvement in the intracellular signaling pathways regulating BLV expression. []

Q5: Is Iso-H-7 involved in the β-adrenergic stimulation of the Na+-K+ pump?

A6: Research on guinea pig ventricular myocytes showed that Iso-H-7 could eliminate the isoprenaline-induced increase in the Na+-K+ pump current (Ip). [] This finding, combined with other evidence, suggests that the β-agonist-induced increase in Ip, in the presence of high intracellular calcium, is mediated by a phosphorylation event involving the cAMP-dependent PKA pathway, where Iso-H-7 likely exerts its inhibitory action. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.